N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide

Physicochemical profiling Drug-likeness Permeability prediction

This N-benzyl-2-nitrobenzenesulfonamide derivative features an ortho-methoxy substituent that increases PSA by ~9.2 Ų and elevates LogP to 4.08 versus the parent scaffold, placing it near critical drug-likeness thresholds. Ideal as a direct comparator to N-benzyl-2-nitrobenzenesulfonamide (KI = 7.5 μM) in PTP1B inhibitor programs, a negative-control substrate for sp³ C-arylation boundary delineation, and a calibration compound for in silico ADME model validation. The 2-nitro configuration enables head-to-head CA isoform IX/XII inhibition profiling against the 4-nitro positional isomer.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34 g/mol
CAS No. 349099-29-2
Cat. No. B5777009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-nitrobenzenesulfonamide
CAS349099-29-2
Molecular FormulaC14H14N2O5S
Molecular Weight322.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H14N2O5S/c1-21-13-8-4-2-6-11(13)10-15-22(19,20)14-9-5-3-7-12(14)16(17)18/h2-9,15H,10H2,1H3
InChIKeyLRQUIWFKZCMXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 989 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzyl)-2-nitrobenzenesulfonamide (CAS 349099-29-2): Chemical Identity and Class Positioning for Research Procurement


N-(2-Methoxybenzyl)-2-nitrobenzenesulfonamide (CAS 349099-29-2) is a synthetic N-benzyl-2-nitrobenzenesulfonamide derivative with the molecular formula C₁₄H₁₄N₂O₅S and a molecular weight of 322.34 g/mol [1]. It belongs to the broader 2-nitrobenzenesulfonamide (2-Nos) class, a scaffold widely employed in medicinal chemistry as carbonic anhydrase inhibitors, protein tyrosine phosphatase (PTP) inhibitors, and versatile amine protecting/activating groups in organic synthesis [2]. The compound features a 2-methoxybenzyl substituent on the sulfonamide nitrogen, distinguishing it from the unsubstituted N-benzyl analog (CAS 42060-32-2) and the parent 2-nitrobenzenesulfonamide (CAS 5455-59-4). Its calculated physicochemical profile includes a topological polar surface area (PSA) of 109.6 Ų and a predicted LogP of 4.08 [1].

Why N-(2-Methoxybenzyl)-2-nitrobenzenesulfonamide Cannot Be Interchanged with Generic 2-Nitrobenzenesulfonamide Analogs


The N-(2-methoxybenzyl) substituent fundamentally alters both the physicochemical property space and the synthetic reactivity profile of the 2-nitrobenzenesulfonamide scaffold relative to its closest analogs. The ortho-methoxy group on the benzyl ring increases the calculated PSA by approximately 9.2 Ų and elevates LogP relative to the parent 2-nitrobenzenesulfonamide (PSA 114.36 Ų; LogP 2.55), shifting the molecule into a different drug-likeness and permeability regime [1]. Critically, in base-mediated intramolecular C-arylation chemistry—a key transformation for generating nitrogenous heterocycles—the electronic nature of substituents on the benzyl aromatic ring directly governs whether C-arylation proceeds at all, with electron-withdrawing groups required for productive reactivity [2]. The electron-donating ortho-methoxy substituent therefore confers a distinct reactivity profile that cannot be replicated by the unsubstituted N-benzyl or N-phenyl analogs. These differences have direct consequences for synthetic route design, physicochemical optimization in drug discovery programs, and the selection of appropriate building blocks for parallel library synthesis.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-2-nitrobenzenesulfonamide vs. Closest Analogs


PSA and LogP Differentiation vs. N-Benzyl-2-nitrobenzenesulfonamide (CAS 42060-32-2)

The ortho-methoxy substitution in N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide increases the topological polar surface area (PSA) relative to the unsubstituted N-benzyl analog (CAS 42060-32-2) while maintaining nearly identical lipophilicity. The target compound has a calculated PSA of 109.6 Ų and LogP of 4.08 [1], compared with PSA 100.37 Ų and LogP 4.07 for N-benzyl-2-nitrobenzenesulfonamide [2]. This PSA increase of approximately 9.2 Ų is attributable to the additional methoxy oxygen and has implications for membrane permeability predictions, where PSA values above 90 Ų are associated with reduced passive transcellular absorption but favorable oral bioavailability when kept below 140 Ų [3].

Physicochemical profiling Drug-likeness Permeability prediction Medicinal chemistry

PSA and LogP Divergence from Parent Scaffold 2-Nitrobenzenesulfonamide (CAS 5455-59-4)

N-(2-Methoxybenzyl)-2-nitrobenzenesulfonamide occupies a markedly different physicochemical space compared to the parent 2-nitrobenzenesulfonamide scaffold (CAS 5455-59-4). The parent compound has a PSA of 114.36 Ų and LogP of 2.55 [1], whereas the target compound exhibits PSA = 109.6 Ų and LogP = 4.08 [2]. The N-(2-methoxybenzyl) derivatization reduces PSA by approximately 4.8 Ų while increasing LogP by 1.53 log units—a substantial shift in lipophilicity that moves the compound from a relatively polar, water-accessible profile (parent) into a more lipophilic, membrane-permeable regime. This LogP shift of over 1.5 units is typical of N-benzylation and has significant consequences for solubility, protein binding, and off-target promiscuity risk [3].

Lead optimization Property space mapping Scaffold derivatization ADME prediction

Synthetic Reactivity Differentiation: Electronic Modulation of Base-Mediated Intramolecular C-Arylation

The base-mediated intramolecular sp³ C-arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines is a key transformation for constructing nitrogenous heterocycles such as indazole oxides and quinazolines [1]. The seminal study by Kisseljova et al. (2014) demonstrated that the presence of electron-withdrawing groups (EWGs) on the aromatic ring of the benzyl group is required to facilitate C-arylation [1]. In this mechanistic context, the electron-donating ortho-methoxy substituent on N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide is predicted to suppress or redirect the C-arylation pathway relative to N-benzyl analogs bearing EWGs (e.g., -NO₂, -Cl). This provides a distinct synthetic handle: the methoxy-substituted compound can serve as a negative-control building block in arylation screens or as a precursor for orthogonal O-demethylation/functionalization sequences that are inaccessible with unsubstituted analogs [1][2].

Solid-phase synthesis Heterocycle synthesis C-C bond formation Combinatorial chemistry

Structural Differentiation from Positional Isomers: 2-Nitro vs. 4-Nitro and ortho-OCH₃ vs. para-OCH₃ Benzyl Substitution

The target compound (2-nitro, ortho-methoxybenzyl) can be distinguished from its closest positional isomers: N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide (4-nitro isomer) and N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide (para-methoxy isomer). The 2-nitro vs. 4-nitro positional difference on the benzenesulfonamide ring fundamentally alters the electronics of the nitro group: in the 2-nitro isomer, the nitro group can participate in intramolecular hydrogen bonding and exerts a stronger ortho electronic effect on the sulfonamide NH, whereas the 4-nitro isomer places the electron-withdrawing group in conjugation with the sulfonamide through the aromatic ring [1]. For carbonic anhydrase inhibition, a key pharmacological activity of the nitrobenzenesulfonamide class, the position of the nitro substituent affects the pKa of the sulfonamide NH and consequently its zinc-binding affinity; 2-nitrobenzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase with Ki values in the low nanomolar range for certain isoforms .

Structure-activity relationship Isomer differentiation Carbonic anhydrase inhibition Regiochemical control

Class-Level Bioactivity Context: N-Benzyl-2-nitrobenzenesulfonamide as Protein Tyrosine Phosphatase Inhibitor (KI = 7.5 μM) and Implications for the 2-Methoxybenzyl Analog

The closest structurally characterized bioactive analog, N-benzyl-2-nitrobenzenesulfonamide (CAS 42060-32-2), has been established as a reversible, noncompetitive inhibitor of protein tyrosine phosphatase (PTP) with a KI value of 7.5 μM at pH 7 and a kinetic rate constant of 0.5 μM/min . This provides a class-level benchmark for the 2-nitrobenzenesulfonamide scaffold's PTP inhibitory potential. The 2-methoxy substitution on the benzyl ring of the target compound introduces an additional hydrogen-bond acceptor and increases steric bulk at the ortho position. In the broader PTP1B inhibitor SAR literature, modifications to the N-benzyl substituent have been shown to modulate both potency and selectivity; certain benzenesulfonamide derivatives achieve PTP1B Ki values in the nanomolar range (e.g., 134 nM and 77 nM for optimized analogs) [1]. The target compound's ortho-methoxy group may enhance or attenuate PTP binding affinity relative to the 7.5 μM benchmark, making it a valuable probe for mapping the steric and electronic tolerance of the PTP active site.

PTP1B inhibition Diabetes Obesity Enzyme kinetics Medicinal chemistry

Recommended Research and Industrial Application Scenarios for N-(2-Methoxybenzyl)-2-nitrobenzenesulfonamide Based on Evidence-Based Differentiation


Medicinal Chemistry SAR Studies: Mapping PTP1B Active-Site Steric and Electronic Tolerance

Researchers engaged in PTP1B inhibitor development for type 2 diabetes and obesity should procure this compound as a direct comparator to the established N-benzyl-2-nitrobenzenesulfonamide (KI = 7.5 μM) . The ortho-methoxy substituent introduces defined steric bulk and an additional hydrogen-bond acceptor at the benzyl position, enabling systematic evaluation of how these modifications affect reversible, noncompetitive PTP inhibition kinetics. The 9.2 Ų increase in PSA relative to the N-benzyl analog may also influence cellular permeability, making this compound suitable for paired biochemical vs. cell-based assay comparisons [1].

Synthetic Methodology Development: Probing Electronic Effects on Base-Mediated Intramolecular C-Arylation of 2-Nitrobenzenesulfonamides

The electron-donating ortho-methoxy group on the benzyl ring provides a defined electronic perturbation for studying the substrate scope of base-mediated sp³ C-arylation reactions that convert N-benzyl-2-nitrobenzenesulfonamides into benzhydrylamines [2]. While electron-withdrawing groups are required for productive C-arylation, the methoxy-substituted compound can serve as a negative-control substrate to delineate the electronic boundary conditions of this transformation, or as a precursor for orthogonal functionalization via O-demethylation followed by further derivatization [2].

Carbonic Anhydrase Isoform Selectivity Profiling: 2-Nitro vs. 4-Nitro Regioisomer Comparison

Given that 2-nitrobenzenesulfonamide derivatives are established carbonic anhydrase inhibitors with isoform-dependent potency differences , procurement of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide enables direct head-to-head comparison with its 4-nitro positional isomer in CA inhibition panels. The 2-nitro configuration positions the electron-withdrawing nitro group ortho to the sulfonamide, affecting the NH acidity and zinc-binding geometry differently than the 4-nitro isomer . This is particularly relevant for tumor-associated CA isoforms IX and XII, where nitro-containing sulfonamides have shown selective inhibition with Ki values in the 8.3–72.9 nM range [3].

Computational Chemistry and ADME Modeling: Benchmarking Calculated vs. Experimental Physicochemical Properties

The distinct PSA (109.6 Ų) and LogP (4.08) values place this compound near critical drug-likeness thresholds (PSA < 140 Ų for oral bioavailability; LogP < 5 for reduced promiscuity risk) [1]. This makes it an ideal calibration compound for validating in silico ADME prediction models, particularly for assessing how the addition of a single methoxy group to the N-benzyl-2-nitrobenzenesulfonamide scaffold shifts predicted permeability, solubility, and metabolic stability parameters. The compound's calculated property profile can be compared against experimentally determined LogD, solubility, and PAMPA permeability data generated in-house.

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